An In-depth Technical Guide to (4,4-Difluoropiperidin-3-yl)methanol hydrochloride: A Key Building Block for CNS Drug Discovery
An In-depth Technical Guide to (4,4-Difluoropiperidin-3-yl)methanol hydrochloride: A Key Building Block for CNS Drug Discovery
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4,4-difluoropiperidin-3-yl)methanol hydrochloride, a fluorinated heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, and applications, with a focus on the scientific rationale behind its use in modern therapeutic design, particularly for agents targeting the Central Nervous System (CNS).
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine ring is the most prevalent nitrogen-containing heterocycle found in pharmaceuticals, prized for its ability to serve as a versatile scaffold that can be readily functionalized to interact with biological targets.[1] The strategic incorporation of fluorine atoms into this scaffold represents a powerful tactic in medicinal chemistry. The carbon-fluorine bond's unique properties—high strength, small size, and extreme electronegativity—can profoundly modulate a molecule's physicochemical and pharmacological profile.[1]
Specifically, the gem-difluoro group, as seen in (4,4-Difluoropiperidin-3-yl)methanol, is a particularly valuable motif. This substitution can influence the piperidine ring's conformation, lower the pKa of the basic nitrogen atom, and block potential sites of oxidative metabolism, thereby enhancing metabolic stability and bioavailability.[1][2] This guide focuses on the hydrochloride salt form, which is frequently used to improve the compound's stability, crystallinity, and aqueous solubility, making it more amenable to handling and subsequent chemical reactions.[2]
Physicochemical and Structural Properties
(4,4-Difluoropiperidin-3-yl)methanol hydrochloride is a white to off-white solid at room temperature. Its core structure features a piperidine ring with a geminal difluoro substitution at the C4 position and a hydroxymethyl group at the C3 position.
| Property | Data | Source |
| IUPAC Name | (4,4-difluoropiperidin-3-yl)methanol;hydrochloride | |
| CAS Number | 1331775-99-5 | [3] |
| Molecular Formula | C₆H₁₂ClF₂NO (as HCl salt) | [4] |
| Molecular Weight | 187.62 g/mol | [4] |
| Structure (SMILES) | C1NCC(C(C1)(F)F)CO.Cl | |
| Solubility | Soluble in water and polar organic solvents like methanol. | Inferred |
| Storage Conditions | Store at room temperature under an inert atmosphere. | [4] |
Note: Specific quantitative data such as melting point and pKa are not consistently published. The pKa of the parent 4,4-difluoropiperidine has been reported as 8.5, which is lower than that of piperidine itself (~11.2), demonstrating the electron-withdrawing effect of the fluorine atoms.[5]
Synthesis and Purification
This building block is typically synthesized from commercially available, N-protected piperidine precursors. A common strategy involves the reduction of a carboxylic acid or ester at the C3 position. The following is a generalized, illustrative protocol for the final deprotection step to yield the target hydrochloride salt.
Protocol: N-Boc Deprotection to Yield Hydrochloride Salt
This protocol describes the removal of a tert-butyloxycarbonyl (Boc) protecting group from a precursor like tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate using a solution of hydrogen chloride.
Materials:
-
N-Boc-(4,4-difluoropiperidin-3-yl)methanol
-
4M HCl in 1,4-Dioxane (or a suitable alternative like diethyl ether)
-
Anhydrous Diethyl Ether (for precipitation)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Reaction vessel (round-bottom flask) with magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the starting material, N-Boc-(4,4-difluoropiperidin-3-yl)methanol (1.0 eq), in a minimal amount of a suitable solvent such as 1,4-dioxane or methanol in a clean, dry round-bottom flask.
-
Acidification: While stirring at room temperature (20-25°C), add the 4M HCl in 1,4-dioxane solution (typically 4-5 eq) dropwise to the reaction mixture.
-
Scientific Rationale: The strong acidic conditions protonate the carbonyl oxygen of the Boc group, making the tert-butyl carbocation an excellent leaving group and facilitating the cleavage of the C-O bond. The piperidine nitrogen is concurrently protonated.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Product Precipitation/Isolation:
-
Upon completion, reduce the solvent volume using a rotary evaporator.
-
Add anhydrous diethyl ether to the concentrated residue to precipitate the hydrochloride salt product. Diethyl ether is used as an anti-solvent because the ionic HCl salt is insoluble in it.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid cake with a small amount of cold, anhydrous diethyl ether to remove any non-polar impurities.
-
Drying: Dry the resulting white solid under high vacuum to remove all residual solvent. The final product is (4,4-Difluoropiperidin-3-yl)methanol hydrochloride.
Caption: Generalized workflow for the synthesis of the target compound.
Applications in Medicinal Chemistry
The title compound is not typically a final drug product but rather a crucial intermediate. Its bifunctional nature—a primary alcohol for further elaboration and a secondary amine (as the free base) for amide coupling or alkylation—makes it highly versatile.
Key Roles in Drug Design:
-
CNS Agents: It is a validated building block for compounds targeting CNS receptors, such as dopamine D4 and orexin receptors.[4][6][7] These are important targets for developing treatments for conditions like psychosis, sleep disorders, and substance abuse.
-
Structure-Activity Relationship (SAR) Studies: The defined stereochemistry and the potent electronic effects of the difluoro group make it an excellent tool for probing the binding pockets of enzymes and receptors.[2] Chemists can systematically modify the hydroxymethyl and amine groups to optimize potency, selectivity, and pharmacokinetic properties.
-
Metabolic Stability: The C-F bonds at the C4 position are exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes. This blocks a common site of metabolism on the piperidine ring, which can lead to improved drug half-life and oral bioavailability.[2]
Caption: Versatility of the scaffold in synthesizing complex molecules.
Analytical Characterization
Structural confirmation and purity assessment are critical. Standard analytical techniques are employed, and the presence of fluorine provides a unique spectroscopic handle.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton spectrum will show characteristic signals for the piperidine ring protons and the hydroxymethyl group. Protons on carbons adjacent to the difluorinated carbon (C3 and C5) will exhibit complex splitting patterns due to coupling with both adjacent protons and the two fluorine atoms (²JH-F and ³JH-F).
-
¹³C NMR: The carbon spectrum is highly informative. The signal for the C4 carbon will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JC-F), typically with a large coupling constant (240-260 Hz). Carbons at C3 and C5 will also show coupling to fluorine (²JC-F).[8][9]
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.
-
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can verify the elemental composition.
-
Chromatography (HPLC/UPLC): These methods are essential for determining the purity of the compound. Due to its polar and ionic nature, methods employing reversed-phase columns with acidic mobile phase modifiers (e.g., formic acid or trifluoroacetic acid) are typically effective.
Safety, Handling, and Storage
As a research chemical, (4,4-Difluoropiperidin-3-yl)methanol hydrochloride must be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not universally available, data from the closely related 4,4-Difluoropiperidine hydrochloride provides a strong basis for safety protocols.[10][11]
-
Hazard Identification:
-
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[10]
-
Skin: Wash off with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.
-
-
Storage:
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PubChem - National Institutes of Health. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. Available at: [Link]
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Supporting Information Document (General chemical synthesis procedures). Available at: [Link]
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Poreddy, A. R., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry. Available at: [Link]
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PubChemLite. (4,4-difluoropiperidin-3-yl)methanol. Available at: [Link]
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PubChem - National Institutes of Health. 4,4-Difluoropiperidine. Available at: [Link]
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Hardy Diagnostics. Material Safety Data Sheet for Methanol. Available at: [Link]
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Apperley, D. C., et al. (2020). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Magnetic Resonance in Chemistry. Available at: [Link]
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MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
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